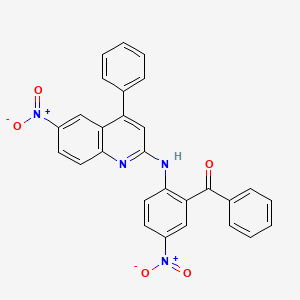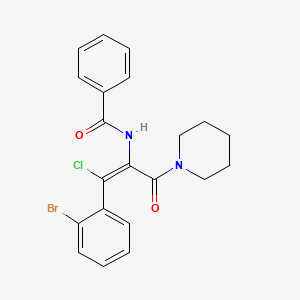![molecular formula C27H23N5O5 B2505457 2-{2-[4-(4-etilfenoxi)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-il]acetamido}benzoato de metilo CAS No. 1189900-39-7](/img/structure/B2505457.png)
2-{2-[4-(4-etilfenoxi)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-il]acetamido}benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives
Aplicaciones Científicas De Investigación
Methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
Mode of Action
This compound acts as an antagonist of the A2B adenosine receptor This binding blocks the receptor and prevents it from binding to its natural ligand, which is adenosine in this case .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis . Angiogenesis is one of the major mechanisms for tumor growth regulation . Thus, by blocking the A2B receptors, this compound may inhibit angiogenesis, thereby inhibiting tumor growth .
Result of Action
The result of the compound’s action is the inhibition of angiogenesis, which is a critical process in tumor growth . By blocking the A2B receptors, the compound prevents the regulation of angiogenic factors, thereby potentially inhibiting tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of adenosine in the environment is necessary for the compound to exert its effects, as it acts by blocking the A2B receptors, which require adenosine for activation . Furthermore, the compound’s stability, efficacy, and action could be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate typically involves multiple steps. One common method includes the reaction of 2-(4-ethylphenoxy)acetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-chloroquinoxaline to form the triazoloquinoxaline core. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoloquinoxaline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{2-[4-(4-methoxyphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate
- Methyl 2-{2-[4-(4-phenylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate
Uniqueness
Methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is unique due to the presence of the ethylphenoxy group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
methyl 2-[[2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-3-17-12-14-18(15-13-17)37-25-24-30-31(27(35)32(24)22-11-7-6-10-21(22)29-25)16-23(33)28-20-9-5-4-8-19(20)26(34)36-2/h4-15H,3,16H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVOPMLWRSBDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2505376.png)

![2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide](/img/structure/B2505378.png)
![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)
![2-chloro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2505381.png)



![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)


![2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2505397.png)
